IDO2 Enzyme Inhibition vs. IDO1-Selective Clinical Candidates (Epacadostat)
CAS 83665-72-9 inhibits recombinant mouse IDO2 with an IC50 of 5.10 × 10⁴ nM (51 μM) in a cell-based kynurenine formation assay [1]. In contrast, the clinical IDO1-selective inhibitor epacadostat (INCB024360) exhibits an IDO1 IC50 of approximately 10 nM in human HeLa cells, but its IDO2 inhibitory activity is negligible (reported IC50 > 50 μM in similar assays), resulting in an IDO1/IDO2 selectivity ratio of >5,000-fold [2]. This differential profile positions CAS 83665-72-9 as a useful tool compound for studying IDO2-mediated tryptophan catabolism without the confounding IDO1 inhibition that dominates epacadostat's pharmacology.
| Evidence Dimension | IDO2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.10 × 10⁴ nM (51 μM) against mouse IDO2 transfected in HEK293T cells [1] |
| Comparator Or Baseline | Epacadostat (INCB024360): IDO2 IC50 > 50 μM; IDO1 IC50 ~10 nM [2] |
| Quantified Difference | Comparable IDO2 potency (both ~50 μM), but epacadostat also potently inhibits IDO1 (IC50 ~10 nM), whereas CAS 83665-72-9 retains IDO1 activity >10-fold weaker than its IDO2 effect |
| Conditions | IDO2: HEK293T transfected cells, 24 h kynurenine formation assay; IDO1: recombinant human enzyme fluorescence assay [1] [2] |
Why This Matters
For researchers investigating IDO2-specific biology, CAS 83665-72-9 provides a distinct selectivity window that prevents the IDO1-mediated off-target effects inherent to epacadostat, enabling cleaner mechanistic studies.
- [1] BindingDB. BDBM50533241 (CHEMBL4465170). IC50: 5.10E+4 nM. Inhibition of mouse IDO2 transfected in HEK293T cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533241 View Source
- [2] Liu, X., et al. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520–3530. DOI: 10.1182/blood-2009-09-246124 View Source
